molecular formula C9H14F3NO4 B13525254 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid

Cat. No.: B13525254
M. Wt: 257.21 g/mol
InChI Key: CNIIOZXLJUKANN-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C9H14F3NO3. This compound is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. The presence of trifluoroacetic acid as a counterion adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often requires the use of a base and a solvent such as tetrahydrofuran (THF) under reflux conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and a suitable catalyst.

    Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to form the desired salt. This can be achieved by mixing the spirocyclic compound with trifluoroacetic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The spirocyclic core can undergo substitution reactions, particularly at the nitrogen atom, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Oxa-2-azaspiro[3.4]octane: Lacks the hydroxymethyl and trifluoroacetic acid groups.

    2-Azaspiro[3.4]octane: Lacks the oxygen atom in the ring system.

    7-Hydroxymethyl-6-oxa-2-azaspiro[3.4]octane: Lacks the trifluoroacetic acid moiety.

Uniqueness

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid is unique due to its combination of a spirocyclic core, hydroxymethyl group, and trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO2.C2HF3O2/c9-2-6-1-7(5-10-6)3-8-4-7;3-2(4,5)1(6)7/h6,8-9H,1-5H2;(H,6,7)

InChI Key

CNIIOZXLJUKANN-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC12CNC2)CO.C(=O)(C(F)(F)F)O

Origin of Product

United States

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